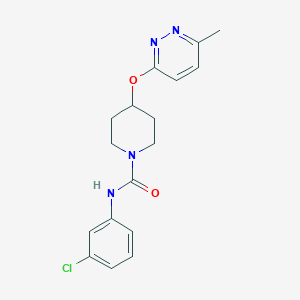
N-(3-chlorophenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H19ClN4O2 and its molecular weight is 346.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-chlorophenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide is a synthetic compound that belongs to the class of piperidine carboxamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C17H20ClN3O2
- Molecular Weight : 335.81 g/mol
The structure features a piperidine ring substituted with a chlorophenyl group and a pyridazinyl ether, which may contribute to its biological activity.
The biological activity of this compound is believed to involve interaction with various molecular targets, including enzymes and receptors. The specific mechanisms may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds within this class exhibit significant antimicrobial properties. For instance, studies have shown that similar piperidine derivatives possess antibacterial and antifungal activities.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Candida albicans | 3.125 - 100 mg/mL |
These findings suggest that this compound may exhibit similar efficacy against these pathogens .
Neuroprotective Effects
Preliminary studies suggest that this compound may also have neuroprotective effects. It could potentially mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for further research in neurodegenerative diseases.
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated various piperidine derivatives for their antibacterial activity against common pathogens. The results indicated that compounds with similar structural features to this compound showed promising results, particularly against Gram-positive bacteria .
- Neuroprotection in Animal Models : In animal models of neurodegeneration, piperidine derivatives were tested for their ability to reduce neuronal damage induced by toxins. The results demonstrated a significant reduction in markers of inflammation and oxidative stress .
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-5-6-16(21-20-12)24-15-7-9-22(10-8-15)17(23)19-14-4-2-3-13(18)11-14/h2-6,11,15H,7-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHPIRWTKACQBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














